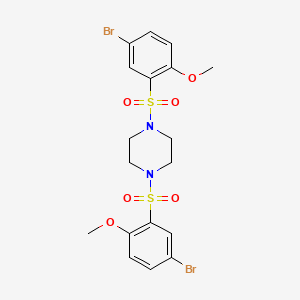![molecular formula C11H13ClN2O2 B2372966 N-{2-[acetyl(methyl)amino]phenyl}-2-chloroacetamide CAS No. 329695-68-3](/img/structure/B2372966.png)
N-{2-[acetyl(methyl)amino]phenyl}-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{2-[acetyl(methyl)amino]phenyl}-2-chloroacetamide” is a chemical compound that contains an acetyl group, a methylamino group, a phenyl group, and a chloroacetamide group . The exact properties and uses of this compound would depend on its specific structure and the way these groups are arranged.
Synthesis Analysis
The synthesis of a compound like this would likely involve the reaction of a phenyl group with a chloroacetamide group, possibly with the use of a catalyst . The acetyl(methyl)amino group could then be added through a separate reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely have a complex structure with multiple functional groups . The exact structure could be determined using techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetyl group could be hydrolyzed to form a carboxylic acid, or the chloroacetamide group could react with a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its specific structure . These properties could be measured using standard laboratory techniques.Scientific Research Applications
Metabolic Studies
Research has shown that chloroacetamide herbicides, which are structurally related to N-{2-[acetyl(methyl)amino]phenyl}-2-chloroacetamide, undergo complex metabolic pathways in liver microsomes of both humans and rats. These pathways involve the formation of various intermediates and metabolites, leading to potentially carcinogenic products. This study is significant in understanding the metabolic fate of similar compounds in biological systems (Coleman et al., 2000).
Pharmacological Synthesis
The synthesis of compounds structurally similar to N-{2-[acetyl(methyl)amino]phenyl}-2-chloroacetamide has shown potential in pharmacological applications. For instance, certain derivatives have demonstrated significant antimalarial activity, suggesting their relevance in drug development for treating malaria (Werbel et al., 1986).
Chemical Synthesis and Characterization
Synthesis and characterization of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide, a derivative of chloroacetamide, have been carried out for scientific understanding. This research is crucial for developing new compounds with potential applications in various fields (Zhong-cheng & Shu Wan-yin, 2002).
Herbicidal Activity
Studies have been conducted on N-(1-Arylethenyl)-2-chloroacetamides, closely related to the subject compound, revealing their herbicidal activities. This research indicates potential agricultural applications for controlling various weeds (Okamoto et al., 1991).
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through hydrogen bonding or other types of molecular interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 2-chloro-n-[2-(n-methylacetamido)phenyl]acetamide is currently unavailable .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[acetyl(methyl)amino]phenyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(15)14(2)10-6-4-3-5-9(10)13-11(16)7-12/h3-6H,7H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVHZQKRRURKBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2372888.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372894.png)

![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2372897.png)
![3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile](/img/structure/B2372898.png)


![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2372902.png)
![3-(2-chlorophenyl)-5-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2372904.png)
![N-[1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2372905.png)